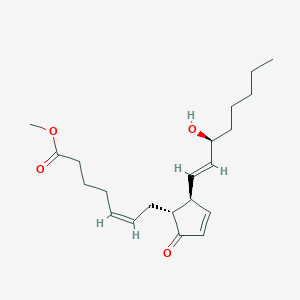

Prostaglandin A2-methylester

Übersicht

Beschreibung

Prostaglandin A2 methyl ester is a methylated derivative of prostaglandin A2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin A2 was first isolated from human seminal plasma and the Caribbean sea whip, Plexaura homomalla . Prostaglandin A2 methyl ester is known for its biological activities and is used in various scientific research applications .

Wissenschaftliche Forschungsanwendungen

Prostaglandin A2 methyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of other prostaglandin derivatives.

Biology: It is used to study the biological effects of prostaglandins on various cellular processes.

Medicine: It is used in the development of drugs for the treatment of various diseases, including inflammation and cardiovascular diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Target of Action

Prostaglandin A2 methyl ester (PGA2 methyl ester) is a methylated derivative of the prostaglandin PGA2 . The primary targets of this compound are the G-protein-coupled, prostanoid-specific receptors . These receptors facilitate prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and resolution thereof, to the perception of pain, to cell survival .

Biochemical Pathways

Prostaglandins, including PGA2 methyl ester, are derived from the oxidation of arachidonic acid . They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . Prostaglandins and their receptors play important roles in the occurrence and development of diseases through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

The metabolic degradation of prostaglandins, including PGA2 methyl ester, is extremely rapid . The first step is an oxidation at carbon 15 in the prostaglandin molecule leading to biologically inactive metabolites which are then further degraded . The half-life in the human circulation of primary prostaglandins has been estimated to be 5-10 seconds .

Result of Action

The result of the action of PGA2 methyl ester involves a wide range of biological processes. Prostaglandin signaling controls processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

Biochemische Analyse

Biochemical Properties

Prostaglandin A2 methyl ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the prostaglandin signaling pathway, which is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . The diversity of prostaglandin action is defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to .

Cellular Effects

Prostaglandin A2 methyl ester has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Disruption of normal prostanoid signaling, which Prostaglandin A2 methyl ester is a part of, is implicated in numerous disease states .

Molecular Mechanism

The mechanism of action of Prostaglandin A2 methyl ester involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin A2 methyl ester change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin A2 methyl ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Prostaglandin A2 methyl ester is involved in the prostaglandin metabolic pathway. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Prostaglandin A2 methyl ester is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Prostaglandin A2 methyl ester and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

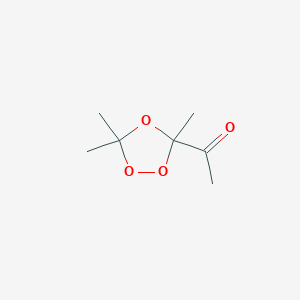

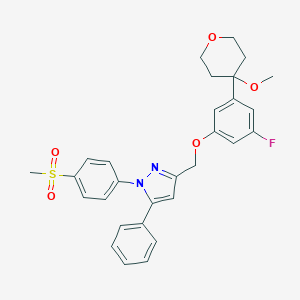

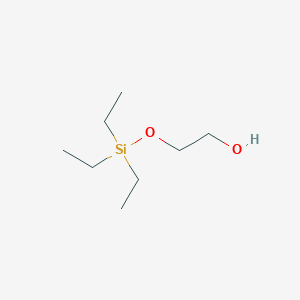

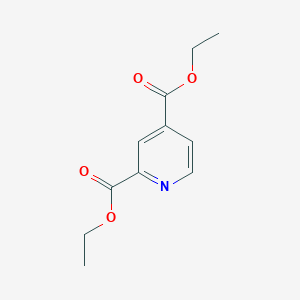

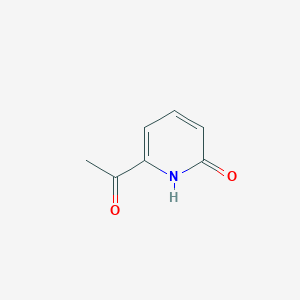

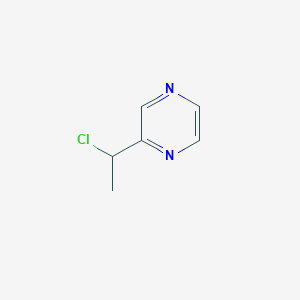

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Prostaglandin A2-methylester umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Verbindungen. Eine gängige Methode umfasst die folgenden Schritte:

Organokatalytische Domino-Aldol-Reaktion: Dieser Schritt beinhaltet die Bildung eines Schlüsselintermediats unter Verwendung eines Organokatalysators.

Mizoroki-Heck-Reaktion: Diese Reaktion wird zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet.

Wittig-Reaktion: Dieser Schritt beinhaltet die Bildung von Alkenen aus Aldehyden oder Ketonen.

Oxidations-Decarboxylierungssequenz: Dieser Schritt dient zur Einführung der notwendigen funktionellen Gruppen.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise ähnliche synthetische Wege, jedoch in größerem Maßstab. Die Verwendung von Biokatalysatoren und chemoenzymatischen Methoden kann die Effizienz und Selektivität der Synthese verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin A2-methylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Chromtrioxid.

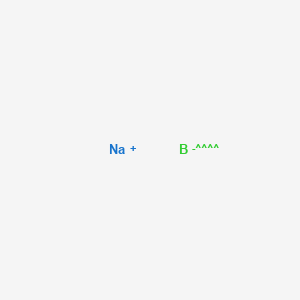

Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion zur Bildung von Alkoholen führen kann .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Ausgangsmaterial für die Synthese anderer Prostaglandinderivate verwendet.

Biologie: Es wird verwendet, um die biologischen Wirkungen von Prostaglandinen auf verschiedene Zellprozesse zu untersuchen.

Medizin: Es wird bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krankheiten eingesetzt, darunter Entzündungen und Herz-Kreislauf-Erkrankungen.

Industrie: Es wird bei der Produktion von Pharmazeutika und anderen chemischen Produkten verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an spezifische Prostaglandinrezeptoren auf der Zelloberfläche bindet. Diese Bindung aktiviert intrazelluläre Signalwege, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung der Adenylatcyclase und die Produktion von cyclischem Adenosinmonophosphat (cAMP), das die Wirkungen von Prostaglandinen auf zelluläre Prozesse vermittelt .

Ähnliche Verbindungen:

Prostaglandin A1-methylester: Eine ähnliche Verbindung mit einer leicht unterschiedlichen Struktur.

Prostaglandin E2-methylester: Ein weiteres Prostaglandinderivat mit unterschiedlichen biologischen Wirkungen.

Prostaglandin F2α-methylester: Ein Prostaglandinderivat, das in verschiedenen Forschungsanwendungen verwendet wird.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen biologischen Aktivitäten und seiner Fähigkeit, selektiv an bestimmte Prostaglandinrezeptoren zu binden, einzigartig. Dies macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und Medikamentenentwicklung .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin A1 methyl ester: A similar compound with a slightly different structure.

Prostaglandin E2 methyl ester: Another prostaglandin derivative with different biological effects.

Prostaglandin F2α methyl ester: A prostaglandin derivative used in different research applications.

Uniqueness: Prostaglandin A2 methyl ester is unique due to its specific biological activities and its ability to selectively bind to certain prostaglandin receptors. This makes it a valuable compound for scientific research and drug development .

Eigenschaften

IUPAC Name |

methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBMOWIJGLUCFB-PMPHTVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Prostaglandin A2 methyl ester suitable for photochemical cycloaddition reactions?

A1: While the article does not delve into the specific reactivity properties of Prostaglandin A2 methyl ester, it highlights its use in photochemical cycloadditions with ethylene and allene []. This suggests the molecule possesses structural features amenable to these light-induced reactions. The presence of a cyclopentenone ring within the Prostaglandin A2 methyl ester structure is likely key, as cyclopentenones are known to readily undergo [2+2] photocycloadditions with alkenes like ethylene and allene.

Q2: How does the functional group at position 15 of Prostaglandin A2 derivatives influence the photochemical addition of allene?

A2: The research states that the photoadduct mixture resulting from the reaction between allene and Prostaglandin A2 derivatives varies depending on the functional group present at position 15 []. This suggests that the substituent at this position influences the regioselectivity and/or stereoselectivity of the photochemical addition reaction. The specific impact of different functional groups would require further investigation beyond the scope of this article.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)

![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)

![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B163762.png)